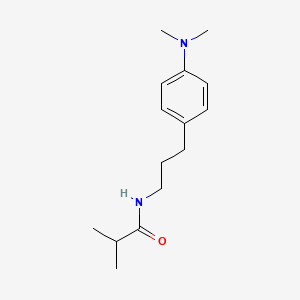

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

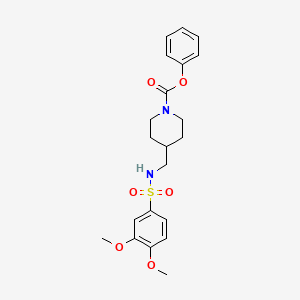

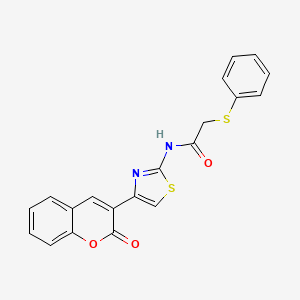

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-(4-(dimethylamino)phenyl)propylamine) with isobutyryl chloride to form the corresponding amide .Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a dimethylamino group at the 4-position. This phenyl ring is connected via a propyl linker to an isobutyramide group .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might exhibit polarity due to the presence of the amide functional group .科学的研究の応用

- N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide has been investigated for its antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further studies are needed to understand its mechanism of action and optimize its efficacy .

- AChEI is crucial in treating neurodegenerative diseases such as Alzheimer’s. N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide has shown inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This property suggests its potential as a therapeutic agent for cognitive disorders .

- As a monomer, this compound can be used to synthesize self-healing pH-responsive hydrogels. These hydrogels have applications in drug delivery systems, where they can release drugs in response to changes in pH .

- Due to its cationic nature, N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide can complex with nucleic acids. Researchers have explored its use as a gene delivery vector, facilitating intracellular delivery of genetic material .

- The compound’s reactivity has led to its utilization as a building block for various heterocyclic structures. Researchers have synthesized acyclic, carbocyclic, and fused heterocyclic derivatives using N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide as a starting material .

- Short-chain amides, including N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide , find applications as surfactants and sodium channel blockers. Additionally, fatty acid dimethylaminopropyl amides (FADMAPA) are used as blowing agents in polyurethane foam synthesis, enhancing foam properties .

Antibacterial Activity

Acetylcholinesterase Inhibition (AChEI)

Self-Healing Hydrogels

Gene Delivery Vector

Building Blocks for Heterocyclic Derivatives

Polyurethane Foams and Surfactants

作用機序

Mode of Action

It’s known that the compound can participate in radical copolymerizations with n-dodecyl acrylate (da) or n-dodecyl methacrylate (dma) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Biochemical Pathways

It’s known that the compound can participate in radical copolymerizations, which may influence various biochemical pathways .

Result of Action

It’s known that the compound can participate in radical copolymerizations, which may have various molecular and cellular effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12(2)15(18)16-11-5-6-13-7-9-14(10-8-13)17(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWOMRLUJDCOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)

![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride](/img/structure/B2433404.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)